Hexa-1,5-diene-2,4-diol Hexa-1,5-diene-2,4-diol
Brand Name: Vulcanchem
CAS No.: 59479-92-4
VCID: VC18721088
InChI: InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h3,6-8H,1-2,4H2
SMILES:
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

Hexa-1,5-diene-2,4-diol

CAS No.: 59479-92-4

Cat. No.: VC18721088

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Hexa-1,5-diene-2,4-diol - 59479-92-4

Specification

CAS No. 59479-92-4
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name hexa-1,5-diene-2,4-diol
Standard InChI InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h3,6-8H,1-2,4H2
Standard InChI Key OJJKOZBUTGAGMB-UHFFFAOYSA-N
Canonical SMILES C=CC(CC(=C)O)O

Introduction

Structural and Molecular Characteristics

Hexa-1,5-diene-2,4-diol belongs to the class of dienediols, combining the reactivity of conjugated dienes with the functional versatility of vicinal diols. Key structural attributes include:

  • Molecular formula: C₆H₁₀O₂

  • Molecular weight: 114.14 g/mol

  • IUPAC name: hexa-1,5-diene-2,4-diol

  • SMILES notation: C=CC(CC(=C)O)O

Synthetic Approaches

Direct Synthesis Strategies

While explicit protocols for synthesizing hexa-1,5-diene-2,4-diol are scarce, analogous methods for related dienediols provide insights:

  • Cross-Metathesis: Terminal alkenes can undergo metathesis with diols using ruthenium catalysts (e.g., Grubbs catalyst) to form conjugated dienediols .

  • Oxidation of Dienes: Selective oxidation of 1,5-hexadiene with OsO₄ or other dihydroxylation agents may yield vicinal diols, though stereochemical control remains challenging .

Derivatization and Functionalization

Hexa-1,5-diene-2,4-diol serves as a precursor for complex molecules:

  • Macrolactonization: The diol’s hydroxyl groups can undergo esterification with dicarboxylic acids, followed by ring-closing metathesis (RCM) to form ten-membered lactones, as demonstrated in the synthesis of stagonolide E .

  • Dynamic Kinetic Resolution (DKR): Rhodium-catalyzed allylic substitution enables enantioselective desymmetrization, producing chiral intermediates for natural product synthesis .

Applications in Organic Synthesis

Bidirectional Metathesis

The compound’s symmetry allows bidirectional functionalization, a strategy employed in natural product synthesis:

  • Stagonolide E Synthesis: (R,R)-hexa-1,5-diene-3,4-diol (a structural analog) was used in a bidirectional RCM/base-induced ring-opening sequence to generate macrolactones . Similar approaches could apply to the 2,4-diol isomer.

  • Enzyme-Catalyzed Reactions: Hydrolases and lipases exhibit regioselectivity toward dienediols, enabling asymmetric synthesis of bioactive molecules .

Biological Relevance

  • Biocatalysis: The diol’s hydroxyl groups participate in enzyme-catalyzed reactions, such as glycosylation and phosphorylation, suggesting potential in metabolic pathway engineering.

  • Pheromone Analogues: Structural analogs of hexa-1,5-diene-2,4-diol have been investigated as pheromone precursors in insect communication studies.

Comparative Analysis with Related Compounds

CompoundStructureKey DifferencesApplications
Hexa-2,4-diene-1,6-diolC=CC=CCOHDouble bonds at 2,4; hydroxyls at 1,6Muconic acid precursor
1,5-Hexadiene-3,4-diolC=CC(CCOH)OHHydroxyls at 3,4; chiral centersBidirectional synthesis
Hexa-1,4-diene-2,3-diolC=CC(C(=C)O)ODouble bonds at 1,4; hydroxyls at 2,3Polymer crosslinking

Research Advancements and Mechanistic Insights

Regioselective Reactions

  • Rh-Catalyzed Alkylation: Unprotected carbonates of hexa-1,5-diene-3,4-diol derivatives undergo linear alkylation with Rh catalysts, defying typical branched selectivity . This anomaly highlights the role of steric and electronic effects in allylic substitution.

  • Conformational Studies: Electrostatic stabilization between hydroxyl groups and π-electrons in 1,5-diene-3,4-diols dictates their reactivity, a principle likely applicable to the 2,4-diol isomer.

Enzymatic Interactions

  • Hydrolase Specificity: The diol acts as a substrate for regioselective hydrolases, enabling asymmetric synthesis of chiral alcohols.

  • Dynamic Kinetic Resolution: Combining Ru catalysts with lipases facilitates enantiomer differentiation, critical for pharmaceutical intermediates .

Challenges and Future Directions

  • Stereochemical Control: Achieving enantiopure synthesis of hexa-1,5-diene-2,4-diol remains challenging due to its symmetric structure. Advances in asymmetric catalysis (e.g., organocatalysts) could address this .

  • Scalability: Current metathesis-based methods require optimization for industrial-scale production, particularly in solvent selection and catalyst recycling .

  • Biological Applications: Further studies are needed to explore its role in metabolic engineering and drug delivery systems.

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